molecular formula C24H26N4O2S B2859408 N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899986-87-9

N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2859408
CAS RN: 899986-87-9
M. Wt: 434.56
InChI Key: DLQOCAZBWUGWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • Quinazolinone analogs have shown promising broad-spectrum antitumor activity, with certain derivatives being more potent than the positive control 5-FU. These compounds have selective activities toward various cancer cell lines, including CNS, renal, breast cancer, and leukemia. Molecular docking studies suggest these compounds could inhibit cancer cell growth by targeting specific kinases like EGFR-TK and B-RAF kinase, which are critical in cancer pathogenesis (Al-Suwaidan et al., 2016).

Insecticidal Properties

  • Pyridine derivatives , including those structurally related to the queried compound, exhibit insecticidal properties. For instance, certain derivatives have been evaluated for their toxicity against cowpea aphid, with one compound showing approximately four times the insecticidal activity of acetamiprid. This suggests potential applications in agricultural pest management (Bakhite et al., 2014).

Structural Studies

  • Amide and oxazoline enolates have been studied for their ion pair acidities and aggregation behavior in organic solvents. These findings are crucial for understanding the chemical properties and reactivity of similar compounds in synthetic and medicinal chemistry applications (Facchetti & Streitwieser, 1999).

Synthesis of Bioactive Molecules

  • Novel synthesis methods for heterocyclic compounds derived from triazoles have been explored, demonstrating enzyme inhibition and potential as lead molecules in drug discovery. These methods can be applied to synthesize a range of bioactive molecules, including those with antifungal, antibacterial, and enzyme inhibitory activities (Riaz et al., 2020).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-16-9-10-17(2)20(12-16)26-22(29)15-31-23-19-7-3-4-8-21(19)28(24(30)27-23)14-18-6-5-11-25-13-18/h5-6,9-13H,3-4,7-8,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQOCAZBWUGWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.